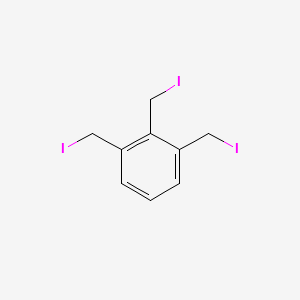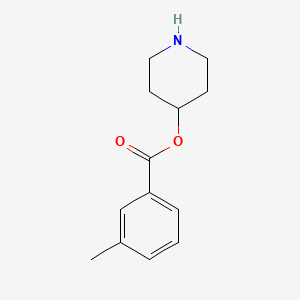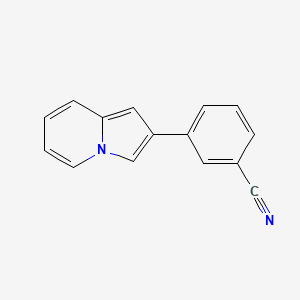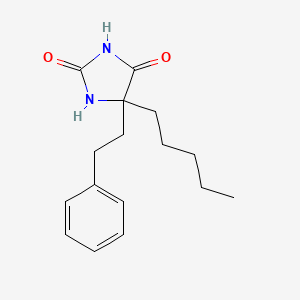
1,2,3-Tris(iodomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(iodomethyl)benzene: is an organic compound with the molecular formula C9H9I3 . It is a derivative of benzene where three hydrogen atoms are replaced by iodomethyl groups at the 1, 2, and 3 positions. This compound is known for its high molecular weight and significant iodine content, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Tris(iodomethyl)benzene can be synthesized through the iodination of 1,2,3-tris(hydroxymethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tris(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodomethyl groups can yield the corresponding methyl groups
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methyl-substituted benzene .
Applications De Recherche Scientifique
1,2,3-Tris(iodomethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 1,2,3-tris(iodomethyl)benzene primarily involves its reactivity due to the presence of iodomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s effects are mediated through its interactions with molecular targets such as nucleophiles and electrophiles, facilitating substitution, oxidation, and reduction reactions .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1, 3, and 5 positions.
1,2,4-Tris(iodomethyl)benzene: Iodomethyl groups at the 1, 2, and 4 positions.
1,3,5-Tris(bromomethyl)benzene: Bromomethyl groups instead of iodomethyl groups .
Uniqueness: 1,2,3-Tris(iodomethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of three iodomethyl groups in close proximity enhances its utility in multi-step synthesis and the formation of complex molecular architectures .
Propriétés
Numéro CAS |
921595-61-1 |
|---|---|
Formule moléculaire |
C9H9I3 |
Poids moléculaire |
497.88 g/mol |
Nom IUPAC |
1,2,3-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 |
Clé InChI |
VDUDWCBDISWOEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CI)CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)


![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)




![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)

